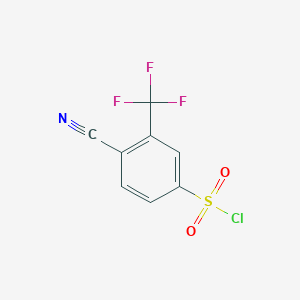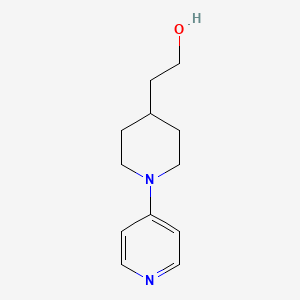
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
概要
説明
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN), a trifluoromethyl group (-CF₃), and a sulfonyl chloride group (-SO₂Cl). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid.
Reaction Conditions: The sulfonic acid is treated with thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane (DCM).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems and real-time monitoring can help maintain product quality and consistency.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Aqueous ammonia (NH₃) or primary amines.
Major Products Formed:
Oxidation: 4-Cyano-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Sulfonamide derivatives.
作用機序
Target of Action
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that is often used as a pharmaceutical intermediate
Mode of Action
It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Biochemical Pathways
Its role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of other compounds suggests that it may have a significant impact on the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. It is a moisture-sensitive compound and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is soluble in organic solvents such as dimethylformamide (DMF) and acetonitrile, and can react with a small amount of solvents like water to form ammonia fog .
科学的研究の応用
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs, particularly those targeting specific biological pathways.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
類似化合物との比較
4-Cyano-3-(trifluoromethyl)aniline
4-Cyano-3-(trifluoromethyl)benzoic acid
4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to its combination of cyano, trifluoromethyl, and sulfonyl chloride groups, which provide distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one](/img/structure/B1422808.png)








![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
